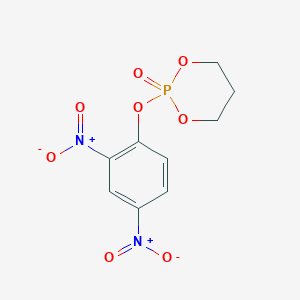

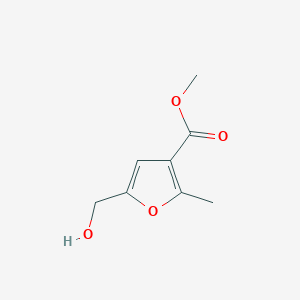

![molecular formula C6H4N4O2 B098374 3-Nitroimidazo[1,2-b]pyridazine CAS No. 18087-75-7](/img/structure/B98374.png)

3-Nitroimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

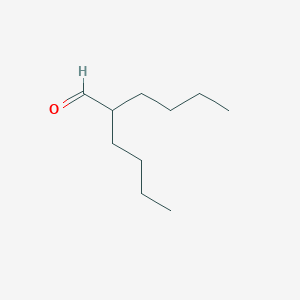

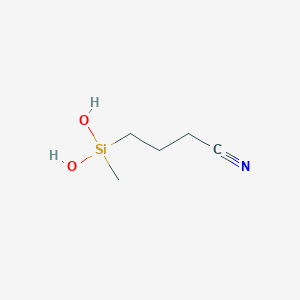

3-Nitroimidazo[1,2-b]pyridazine is a chemical compound that has been studied for its potential use in antiparasitic treatments . It has a molecular formula of C6H4N4O2 .

Synthesis Analysis

The synthesis of this compound involves combining known structural elements of phosphodiesterase inhibitors with a nitroimidazole scaffold to generate nitrosative stress . The specific synthesis process was not found in the search results.Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The specific structure details were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a low molecular weight, a cLogP value between 1.2 and 4.1, and a low polar surface area .Applications De Recherche Scientifique

Antikinetoplastid Series

As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, 3-nitroimidazo[1,2-b]pyridazine has been explored as a potential new antikinetoplastid series . The compound showed good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei .

Anti-Giardia Lamblia Activity

This compound has been identified as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity . The presence of a nitro group, but not PDE inhibition, is responsible for the low IC50 values of these novel compounds .

Anti-Trypanosoma Brucei Activity

The compound has been evaluated in vitro against a panel of protozoal parasites, including Trypanosoma brucei . The results suggest that it could be a potential candidate for further exploration and development as an anti-trypanosomiasis drug .

Anti-Leishmania Activity

In vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum . However, it showed a loss of activity against the promastigote form of L. infantum .

Anti-Plasmodium Falciparum Activity

The compound has also been evaluated against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria . The results of these evaluations could provide valuable insights for the development of new antimalarial drugs .

Synthesis of Other Compounds

6-Chloro-3-nitro-imidazo pyridazine, a derivative of this compound, may be used in the synthesis of other complex compounds . This highlights the potential of this compound as a key intermediate in the synthesis of other chemical compounds .

Mécanisme D'action

Target of Action

The primary targets of 3-Nitroimidazo[1,2-b]pyridazine are protozoal parasites, specifically Giardia lamblia and Trypanosoma brucei . These organisms are responsible for causing diseases such as giardiasis and sleeping sickness respectively .

Mode of Action

The compound works by combining the structural elements of phosphodiesterase inhibitors, which have been proposed as targets for Trypanosoma brucei and Giardia lamblia, with a nitroimidazole scaffold to generate nitrosative stress .

Biochemical Pathways

The compound’s ability to generate nitrosative stress suggests that it may interfere with the redox balance within the parasite, leading to cellular damage and death .

Pharmacokinetics

The compound has been noted for its favorable drug-like properties, including low molecular weight and low polar surface area, which can contribute to its bioavailability .

Result of Action

The compound has demonstrated selective sub-nanomolar activity against G. lamblia . This suggests that the compound is capable of effectively inhibiting the growth of this parasite at very low concentrations.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound showed poor solubility in both HepG2 and L. infantum axenic amastigotes culture media, which was associated with a loss of activity against the promastigote form of L. infantum .

Orientations Futures

Propriétés

IUPAC Name |

3-nitroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTZZJSJUVSJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587629 | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18087-75-7 | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-nitroimidazo[1,2-b]pyridazine a promising scaffold for developing new antiparasitic drugs?

A1: Research indicates that this compound derivatives exhibit potent activity against Giardia lamblia, the parasite responsible for giardiasis. [] This activity, coupled with their favorable drug-like properties, positions them as attractive candidates for further lead optimization studies. []

Q2: Has the mechanism of action for 3-nitroimidazo[1,2-b]pyridazines been fully elucidated in parasites?

A2: While initial hypotheses suggested a link between 3-nitroimidazo[1,2-b]pyridazines and the inhibition of Giardia lamblia phosphodiesterase (GlPDE), subsequent studies disproved this theory. [] Further research is needed to fully understand the precise mechanism by which these compounds exert their antiparasitic effects.

Q3: Are there specific structural modifications to the this compound scaffold that have been shown to significantly impact its activity?

A3: Yes, research on a related compound, NPD-2975 (a potent Trypanosoma brucei inhibitor based on the this compound scaffold), revealed that introducing a methyl group at the R2 position enhanced solubility without compromising antitrypanosomal activity. [] Additionally, modifications at the R4 position yielded NPD-3519, which demonstrated improved activity against T. brucei and better in vitro metabolic stability. []

Q4: Beyond its antiparasitic potential, are there other therapeutic areas where this compound derivatives are being investigated?

A4: Researchers are exploring the anticancer potential of this compound derivatives. [] Studies have focused on designing and synthesizing novel derivatives incorporating piperazine and oxadiazole moieties. These compounds are being evaluated for their interactions with the BAX protein, a key regulator of apoptosis, to assess their potential as anticancer agents. []

Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A5: Researchers utilize a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure of newly synthesized this compound derivatives. [, , ] Molecular docking studies are also employed to predict potential interactions with target proteins and understand their biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

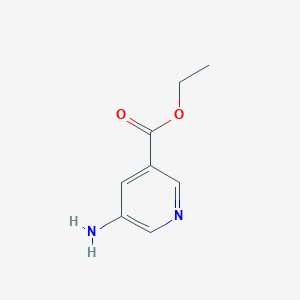

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)